4,5-Dimethylpyrimidine-2-carbonitrile
CAS No.: 114969-77-6
Cat. No.: VC20829202
Molecular Formula: C7H7N3
Molecular Weight: 133.15 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 114969-77-6 |
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Molecular Formula | C7H7N3 |
Molecular Weight | 133.15 g/mol |
IUPAC Name | 4,5-dimethylpyrimidine-2-carbonitrile |
Standard InChI | InChI=1S/C7H7N3/c1-5-4-9-7(3-8)10-6(5)2/h4H,1-2H3 |
Standard InChI Key | HGZFCEVEXMOUOB-UHFFFAOYSA-N |
SMILES | CC1=CN=C(N=C1C)C#N |
Canonical SMILES | CC1=CN=C(N=C1C)C#N |
4,5-Dimethylpyrimidine-2-carbonitrile is a heterocyclic organic compound belonging to the pyrimidine family. Pyrimidines are six-membered aromatic rings containing two nitrogen atoms at positions 1 and 3. The compound is characterized by the presence of two methyl groups at positions 4 and 5 of the pyrimidine ring and a nitrile group (-C≡N) at position 2. It has gained attention in synthetic chemistry and pharmaceutical research due to its potential applications in drug design, agrochemicals, and material science.
Synthesis of 4,5-Dimethylpyrimidine-2-carbonitrile
The synthesis of this compound typically involves cyclization reactions using precursors such as malononitrile and methyl ketones under basic or acidic conditions. One common method involves the reaction of malononitrile with acetone derivatives in the presence of ammonium acetate or other catalysts.
General Reaction Scheme:
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Starting Materials: Malononitrile and methyl ketones.
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Catalysts: Ammonium acetate or alkali bases.
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Reaction Conditions: Heating under reflux in an appropriate solvent (e.g., ethanol or methanol).
Applications
4,5-Dimethylpyrimidine-2-carbonitrile has diverse applications due to its chemical structure:
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Pharmaceuticals:
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It serves as a precursor for synthesizing biologically active compounds.
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Pyrimidine derivatives are known for their roles as anticancer, antiviral, and antimicrobial agents.
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Agrochemicals:
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Its derivatives are used in the synthesis of herbicides and pesticides.
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Material Science:
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The nitrile group allows for further functionalization, making it useful in designing advanced materials.
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Table 2: Biological Activities of Related Pyrimidine Derivatives
Activity Type | Example Compounds | Mechanism of Action |
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Anticancer | Fluoropyrimidines | Inhibition of DNA synthesis |
Antimicrobial | Sulfapyrimidines | Disruption of bacterial folate metabolism |
Antiviral | Nucleoside analogs | Inhibition of viral DNA polymerase |
Research Directions
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Structure-Activity Relationship (SAR):
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Modifications on the methyl or nitrile groups could enhance biological activity.
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Studies are needed to explore its potential as an enzyme inhibitor.
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Synthetic Optimization:
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Development of eco-friendly and cost-effective synthetic routes.
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Use of microwave-assisted synthesis to improve yields.
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Pharmacological Studies:
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Evaluation of cytotoxicity against cancer cell lines.
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Investigation into antimicrobial efficacy.
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